molecular formula C16H15ClN2O3S B11077144 3-({2-[(4-Chlorophenyl)methoxy]ethyl}amino)benzo[d]1,2-thiazoline-1,1-dione

3-({2-[(4-Chlorophenyl)methoxy]ethyl}amino)benzo[d]1,2-thiazoline-1,1-dione

Cat. No.: B11077144
M. Wt: 350.8 g/mol
InChI Key: XISDZGGSTGKXAK-UHFFFAOYSA-N
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Description

3-({2-[(4-CHLOROBENZYL)OXY]ETHYL}AMINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzisothiazole core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[(4-CHLOROBENZYL)OXY]ETHYL}AMINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps often include:

    Formation of the Benzisothiazole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Chlorobenzyl Group: This step usually involves nucleophilic substitution reactions where the benzyl group is introduced.

    Attachment of the Oxyethylamino Group: This is often done through amination reactions, where the amino group is introduced to the benzisothiazole core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-({2-[(4-CHLOROBENZYL)OXY]ETHYL}AMINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-({2-[(4-CHLOROBENZYL)OXY]ETHYL}AMINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-({2-[(4-CHLOROBENZYL)OXY]ETHYL}AMINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    7-[(3-CHLOROBENZYL)OXY]-2-OXO-2H-CHROMENE-4-CARBALDEHYDE: This compound shares a similar benzyl group but has a different core structure.

    Phenyl Boronic Acid (PBA) Containing BODIPY Dyes: These compounds share some functional groups but are used in different applications.

Uniqueness

3-({2-[(4-CHLOROBENZYL)OXY]ETHYL}AMINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is unique due to its specific combination of functional groups and the benzisothiazole

Properties

Molecular Formula

C16H15ClN2O3S

Molecular Weight

350.8 g/mol

IUPAC Name

N-[2-[(4-chlorophenyl)methoxy]ethyl]-1,1-dioxo-1,2-benzothiazol-3-imine

InChI

InChI=1S/C16H15ClN2O3S/c17-13-7-5-12(6-8-13)11-22-10-9-18-16-14-3-1-2-4-15(14)23(20,21)19-16/h1-8H,9-11H2,(H,18,19)

InChI Key

XISDZGGSTGKXAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCOCC3=CC=C(C=C3)Cl)NS2(=O)=O

Origin of Product

United States

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